N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-chlorothiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O3S2/c14-10-1-4-13(23-10)24(21,22)16-6-8-19-12(20)3-2-11(17-19)18-7-5-15-9-18/h1-5,7,9,16H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKCYJMTYDGOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1N2C=CN=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.38 g/mol. The structure features several functional groups, including an imidazole ring and a pyridazine moiety, which are known for their biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.38 g/mol |
| Functional Groups | Imidazole, Pyridazine, Sulfonamide |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the pyridazine moiety may interact with nucleic acids or proteins. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may have potential as an anticancer agent, either alone or in combination with other therapies.
- Anti-inflammatory Effects : The compound belongs to a class of benzenesulfonamides that have shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound. Here are some notable findings:
Anticancer Activity
A study exploring the anticancer properties of related compounds found that they could induce apoptosis in cancer cells through the modulation of specific signaling pathways. This suggests that this compound may similarly affect cancer cell viability.
Inhibition of Enzymatic Activity
Research on sulfonamide derivatives has demonstrated their ability to inhibit various enzymes involved in disease processes. For instance, compounds containing similar structural motifs have been shown to inhibit serine proteases effectively, which could be relevant for therapeutic applications in coagulation disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several patented derivatives listed in , which are optimized for therapeutic applications. Below is a comparative analysis based on substituents, solubility, and bioactivity:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Influence on Solubility : The hydroxy-pyrrolidine group in the third compound (Table 1) enhances aqueous solubility compared to the imidazole-containing analogs, a critical factor for drug bioavailability .
Bioactivity Trends : Imidazole-containing derivatives (e.g., the first and target compounds) are frequently associated with kinase or protease inhibition due to their metal-coordinating properties .
Sulfonamide vs.
Research Findings and Validation
While direct studies on the target compound are absent in the provided evidence, insights can be extrapolated from analogous structures:
- Crystallographic Validation : Programs like SHELX () and structure-validation protocols () are critical for confirming the stereochemistry and hydrogen-bonding networks of such molecules, ensuring accurate structure-activity relationship (SAR) analyses.
- Patent Trends : The prevalence of chloro-phenyl and imidazole motifs in patented compounds () underscores their utility in designing kinase inhibitors or antimicrobial agents.
Q & A
Basic Questions
Q. What are the established synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling the pyridazinone-imidazole core with the 5-chlorothiophene sulfonamide moiety via nucleophilic substitution or amidation. Optimization can be achieved using Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example, fractional factorial designs help identify critical parameters, while response surface methodology refines optimal conditions . Computational tools like quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error approaches .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
Q. What preliminary biological screening assays are recommended?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinases, sulfotransferases) due to the sulfonamide moiety’s known role in targeting active sites. Use fluorescence-based or colorimetric assays (e.g., ADP-Glo™ for kinases). For antimicrobial activity, follow CLSI guidelines with broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi) .
Advanced Questions
Q. How can computational modeling predict binding affinities and guide SAR studies?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential targets by simulating interactions with proteins (e.g., carbonic anhydrase IX, linked to sulfonamides).
- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories.
- SAR Insights : Modifying the imidazole substituents (e.g., replacing 5-chlorothiophene with trifluoromethyl groups) enhances hydrophobicity and binding to hydrophobic pockets .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols:
- Use isothermal titration calorimetry (ITC) for direct measurement of binding thermodynamics.
- Validate cell-based assays with shRNA knockdown of putative targets to confirm specificity.
- Cross-reference with structural analogs (e.g., EINECS 222-057-2 derivatives) to isolate substituent effects .
Q. What strategies enable scalable synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Continuous flow chemistry minimizes side reactions (e.g., epimerization) through precise temperature/residence time control.
- In-line FTIR monitoring tracks intermediate formation in real time .
- For chiral centers, employ asymmetric catalysis (e.g., Ru-BINAP complexes) or enzymatic resolution .
Q. How to develop validated analytical methods for degradation studies?
- Methodological Answer :
- Forced degradation (acid/base/oxidative stress) identifies major impurities.
| Condition | Degradation Pathway | Detection Method |
|---|---|---|
| Acidic | Hydrolysis of sulfonamide | UPLC-PDA |
| Oxidative | Imidazole ring opening | LC-HRMS |
- Validate stability-indicating methods per ICH Q2(R1) guidelines, ensuring specificity and robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
